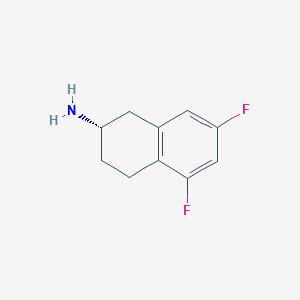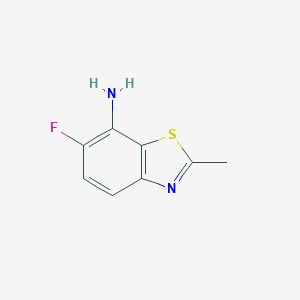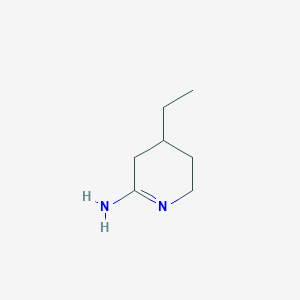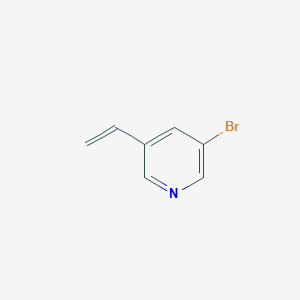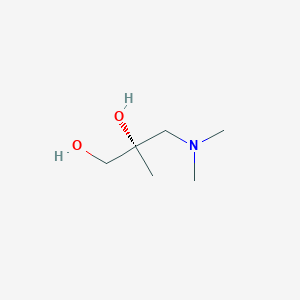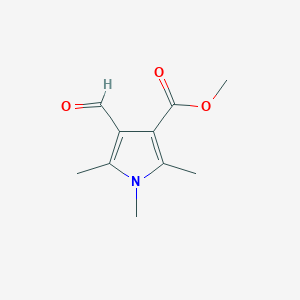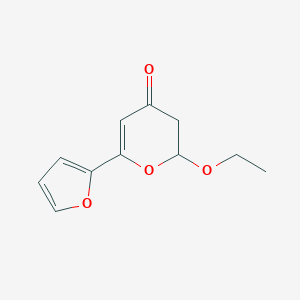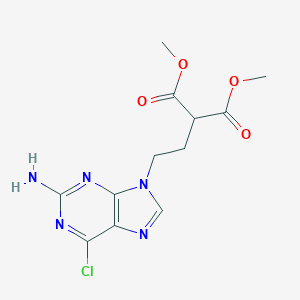![molecular formula C23H26BrNO2 B063570 1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine CAS No. 180915-95-1](/img/structure/B63570.png)
1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. This compound is commonly known as BRL-15572 and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
BRL-15572 works by activating a specific receptor in the body known as the peroxisome proliferator-activated receptor delta (PPARδ). This receptor plays a crucial role in regulating glucose and lipid metabolism in the body. By activating PPARδ, BRL-15572 can improve glucose and lipid metabolism, leading to improved insulin sensitivity and reduced body weight.
Biochemical and Physiological Effects:
BRL-15572 has been found to exhibit a range of biochemical and physiological effects. It can improve glucose tolerance and insulin sensitivity in animal models of diabetes, reduce body weight and improve lipid metabolism in obese animals, and improve cognitive function in animal models of Alzheimer's disease. Additionally, BRL-15572 has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BRL-15572 in lab experiments is its specificity for PPARδ. This allows researchers to study the effects of PPARδ activation without the confounding effects of activating other receptors. However, one limitation of using BRL-15572 is its relatively low potency compared to other PPARδ agonists. This may limit its use in certain experiments where higher potency compounds are required.
Direcciones Futuras
There are several future directions for research on BRL-15572. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Several studies have shown that BRL-15572 can improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential therapeutic effects in humans. Additionally, BRL-15572 may have potential applications in the treatment of other diseases, such as cancer and cardiovascular disease, which warrant further investigation.
Aplicaciones Científicas De Investigación
BRL-15572 has been extensively studied for its potential use in the treatment of various diseases, including diabetes, obesity, and neurological disorders. Several studies have shown that BRL-15572 can improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, BRL-15572 has been found to reduce body weight and improve lipid metabolism in obese animals.
Propiedades
Número CAS |
180915-95-1 |
|---|---|
Nombre del producto |
1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine |
Fórmula molecular |
C23H26BrNO2 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
1-[2-[4-(2-bromo-6-methoxy-3,4-dihydronaphthalen-1-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C23H26BrNO2/c1-26-20-9-10-21-18(16-20)6-11-22(24)23(21)17-4-7-19(8-5-17)27-15-14-25-12-2-3-13-25/h4-5,7-10,16H,2-3,6,11-15H2,1H3 |
Clave InChI |
SRSIBTJGQWSANT-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)Br)C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES canónico |
COC1=CC2=C(C=C1)C(=C(CC2)Br)C3=CC=C(C=C3)OCCN4CCCC4 |
Sinónimos |
1-{2-[4-(2-BROMO-6-METHOXY-3,4-DIHYDRO-1-NAPHTHYL)PHENOXY]ETHYL}PYRROLIDINE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


